3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-on e
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Overview
Description
3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a fused thiophene and pyrimidine ring system. The presence of hydrazine and ethyl groups further adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thiophene derivative, the compound can be synthesized through a series of reactions including hydrazination, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and purification methods would be optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a corresponding sulfoxide or sulfone, while reduction could yield a fully reduced thiophene derivative.
Scientific Research Applications
3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fused ring system can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar fused ring system and are known for their diverse biological activities.
Pyrimidine Derivatives: Commonly found in many biologically active molecules, including nucleotides and certain drugs.
Thiophene Derivatives: Known for their electronic properties and used in materials science
Uniqueness
What sets 3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one apart is its unique combination of a thiophene and pyrimidine ring system with a hydrazino group. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N4OS |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
3-ethyl-2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-2-16-11(17)9-7-5-3-4-6-8(7)18-10(9)14-12(16)15-13/h2-6,13H2,1H3,(H,14,15) |
InChI Key |
AXJLYDCGMMBQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1NN)SC3=C2CCCC3 |
Origin of Product |
United States |
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